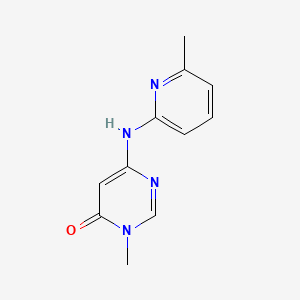

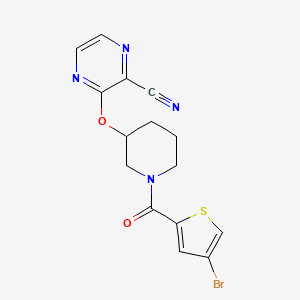

![molecular formula C20H17N3O5S B2442668 N-(4-(2-(benzo[d][1,3]dioxol-5-ilamino)-2-oxoethyl)tiazol-2-il)-4-metoxibenzamida CAS No. 921586-37-0](/img/structure/B2442668.png)

N-(4-(2-(benzo[d][1,3]dioxol-5-ilamino)-2-oxoethyl)tiazol-2-il)-4-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic molecule that belongs to the category of thiazole derivatives. It exhibits significant biological activity, making it a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is used as a starting material for the synthesis of various thiazole derivatives, which are valuable intermediates in organic synthesis.

Biology

Biologically, this compound exhibits potential as a lead compound in drug discovery. It has shown promise in preclinical studies for its ability to inhibit specific enzymes and receptors involved in disease pathways.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent, given its ability to induce apoptosis in cancer cells. Additionally, it is being studied for its anti-inflammatory and antimicrobial properties.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials, including advanced polymers and coatings.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

It is suggested that it may inhibit the vegf-induced huvec cell migration, indicating itsanti-angiogenic activity . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the formation of new blood vessels, a process critical for tumor growth and metastasis .

Biochemical Pathways

The compound likely affects the VEGF signaling pathway , given its potential anti-angiogenic activity . By inhibiting VEGFR1, the compound could disrupt the VEGF signaling pathway, leading to reduced angiogenesis and potentially slowing tumor growth .

Pharmacokinetics

Compounds with similar structures have been found to inhibitP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM . This suggests that the compound may have good bioavailability, as P-gp efflux pumps often limit the absorption and distribution of drugs by pumping them out of cells .

Result of Action

The compound’s action results in the inhibition of VEGF-induced HUVEC cell migration , indicating its anti-angiogenic activity . This could potentially slow the growth and spread of tumors by limiting their blood supply .

Análisis Bioquímico

Cellular Effects

In cellular contexts, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have shown potent growth inhibition properties against various cancer cell lines .

Molecular Mechanism

Based on the activities of structurally similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the synthesis of benzo[d][1,3]dioxole derivatives, followed by the introduction of thiazole rings through condensation reactions. Various catalysts and reagents, such as thionyl chloride, are employed to facilitate these steps. The reaction conditions usually require controlled temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction setups are employed to streamline the process. These methods minimize waste and reduce production costs, making it feasible for large-scale manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to introduce functional groups that enhance its biological activity.

Reduction: Reduction reactions modify the compound to form different analogs with varied properties.

Substitution: Various substituents can be introduced at different positions on the molecule to alter its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products

Comparación Con Compuestos Similares

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide stands out among similar compounds for its unique structural features, which confer enhanced biological activity and specificity. Similar compounds include:

Thiazole Derivatives: Compounds with varying substituents on the thiazole ring, exhibiting different levels of biological activity.

Benzamide Derivatives: Compounds with similar core structures but different functional groups, used in various therapeutic applications.

This compound's uniqueness lies in its ability to combine the structural elements of benzo[d][1,3]dioxole, thiazole, and benzamide, resulting in a versatile molecule with diverse applications in scientific research and industry.

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-26-15-5-2-12(3-6-15)19(25)23-20-22-14(10-29-20)9-18(24)21-13-4-7-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNDGNYNRSMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

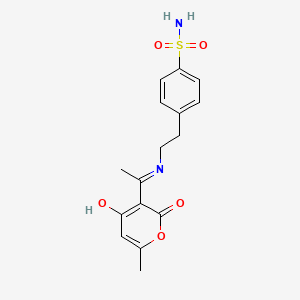

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)

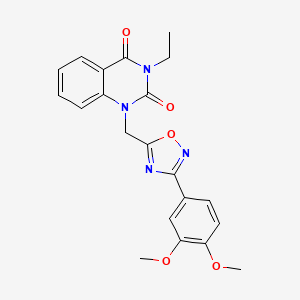

![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)

![(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2442589.png)

![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)

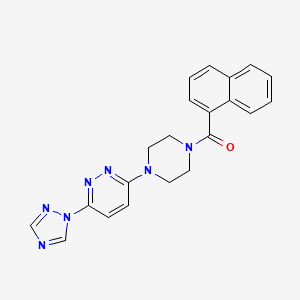

![5-Methyl-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2442596.png)

![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)